![molecular formula C23H20F3N3O3S2 B2923811 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 362501-97-1](/img/structure/B2923811.png)

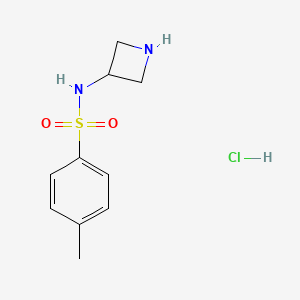

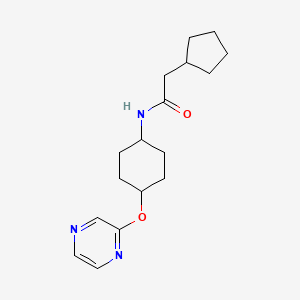

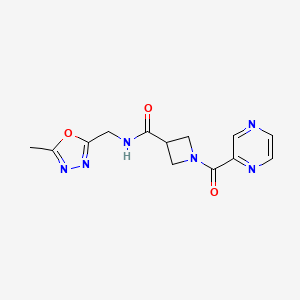

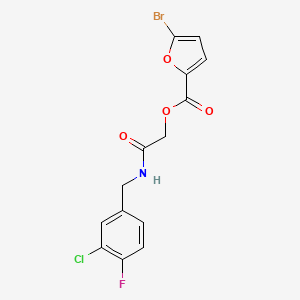

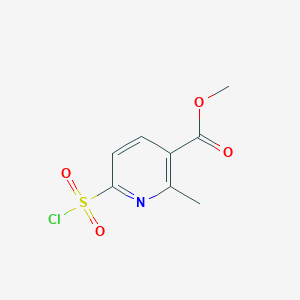

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been studied for their potential as EZH2 inhibitors .

Synthesis Analysis

The synthesis of these compounds involves structural modifications of tazemetostat . The exact method for the synthesis of this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thieno[3,2-d]pyrimidine core, an ethoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Antitumor Agent

This compound has been evaluated as a potent antitumor agent . Derivatives of thieno[3,2-d]pyrimidine, such as this compound, have shown significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . The compound’s ability to induce apoptosis and inhibit cell migration makes it a promising candidate for cancer therapy research.

EZH2 Inhibition

As an EZH2 inhibitor , the compound contributes to the study of epigenetic regulators in cancer. EZH2 is a part of the polycomb group of proteins involved in cancer progression, and inhibitors like this compound can help in understanding and potentially treating lymphomas and other malignancies .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been associated with broad-spectrum antibacterial activity . They exhibit reasonable antifungal activity, making them valuable for developing new antimicrobial agents .

Cardiovascular Research

Compounds within this class have been identified as inhibitors of the enzyme myeloperoxidase (MPO) . MPO inhibitors are particularly useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease .

Kinase Inhibition

The compound’s framework is useful for designing inhibitors targeting specific kinases. For instance, derivatives have been synthesized as selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK plays a crucial role in cell division, and its inhibition is a potential strategy for cancer treatment .

Drug Development

The pharmacokinetic properties and drug-likeness of thieno[3,2-d]pyrimidine derivatives suggest good traditional drug-like properties. This makes the compound a valuable scaffold for the synthesis of new drugs with potential therapeutic applications .

Chemical Tool for Optimization

The compound serves as an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors. Its structural flexibility allows for modifications that can enhance antitumor activities and provide insights into structure-activity relationships .

Pharmacological Studies

Due to its varied biological activities, the compound is an excellent candidate for pharmacological studies, particularly in understanding the mechanisms of action of antitumor and antimicrobial agents. It can also be used to explore the therapeutic potential of new drug candidates .

Wirkmechanismus

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes. This can have downstream effects on cellular processes such as cell growth and differentiation .

Pharmacokinetics

Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and selectivity, but further studies are needed to confirm these properties.

Result of Action

The inhibition of EZH2 by this compound can lead to significant changes in cell morphology and induce apoptosis in a concentration-dependent manner . It can also inhibit cell migration . These effects suggest that the compound could have potential as a therapeutic agent for certain types of cancer .

Eigenschaften

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O3S2/c1-2-32-15-9-7-14(8-10-15)29-21(31)20-18(11-12-33-20)28-22(29)34-13-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQSDUJEZXUFQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)

![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)

![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)